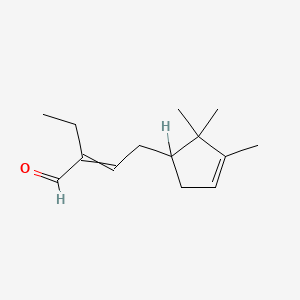
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is an organic compound with the molecular formula C14H22O. It is known for its unique structure, which includes a cyclopentene ring substituted with ethyl and trimethyl groups. This compound is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- typically involves the aldol condensation reaction. This reaction occurs between an aldehyde and a ketone in the presence of a base. For example, the reaction between 2-ethyl-3-cyclopenten-1-one and acetaldehyde under basic conditions can yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar aldol condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: Known for its unique cyclopentene ring structure.
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclohexen-1-yl)-: Similar structure but with a cyclohexene ring instead of cyclopentene.
2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopropen-1-yl)-: Contains a cyclopropene ring, making it more strained and reactive.
Uniqueness
The uniqueness of 2-Butenal, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- lies in its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
65114-02-5 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enal |
InChI |
InChI=1S/C14H22O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,10,13H,5,8-9H2,1-4H3/b12-7+ |
InChI 键 |
RJTHDCSHVMQKDQ-KPKJPENVSA-N |
SMILES |
CCC(=CCC1CC=C(C1(C)C)C)C=O |
手性 SMILES |
CC/C(=C\CC1CC=C(C1(C)C)C)/C=O |
规范 SMILES |
CCC(=CCC1CC=C(C1(C)C)C)C=O |
Key on ui other cas no. |
179107-88-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















